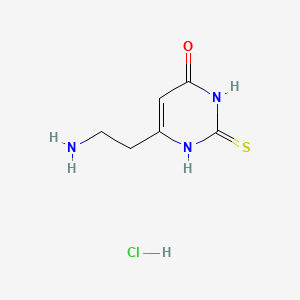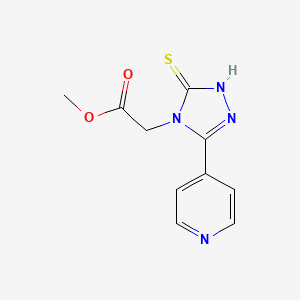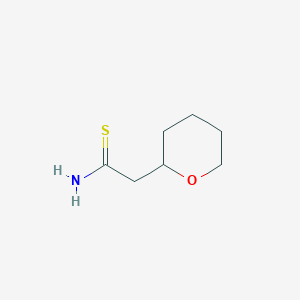
(3-Aminopyridin-4-yl)boronic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopyridin-4-yl)boronic acid dihydrochloride is a boronic acid derivative with the molecular formula C5H9BCl2N2O2 and a molecular weight of 210.86 g/mol . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminopyridin-4-yl)boronic acid dihydrochloride typically involves the reaction of 3-aminopyridine with boronic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (3-Aminopyridin-4-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
(3-Aminopyridin-4-yl)boronic acid dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopyridin-4-yl)boronic acid dihydrochloride involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with palladium, leading to the formation of a new carbon-carbon bond . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
- (4-Aminophenyl)boronic acid
- (3-Aminophenyl)boronic acid
- (2-Aminopyridin-4-yl)boronic acid
Comparison: (3-Aminopyridin-4-yl)boronic acid dihydrochloride is unique due to its specific structure, which allows for selective interactions in chemical reactions. Compared to other boronic acids, it offers distinct advantages in terms of reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H9BCl2N2O2 |
|---|---|
Molecular Weight |
210.85 g/mol |
IUPAC Name |
(3-aminopyridin-4-yl)boronic acid;dihydrochloride |
InChI |
InChI=1S/C5H7BN2O2.2ClH/c7-5-3-8-2-1-4(5)6(9)10;;/h1-3,9-10H,7H2;2*1H |
InChI Key |
ZYAWDMCGWOECCK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)N)(O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


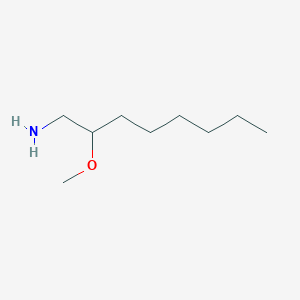

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
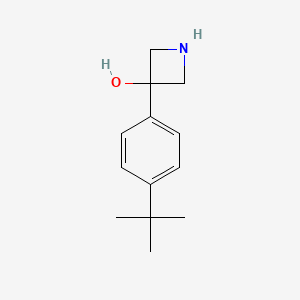
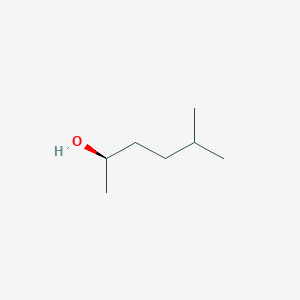
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)


![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)

